Cas no 2138067-05-5 (rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide)

Technical Introduction: rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide is a chiral sulfonamide derivative featuring a piperidine core substituted with a 3,4-difluorophenyl group and a 4-nitrobenzenesulfonamide moiety. This compound is of interest in medicinal chemistry due to its structural complexity and potential as a pharmacophore for targeting specific biological pathways. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the nitro group offers reactivity for further derivatization. Its stereochemistry (3R,4S) may influence enantioselective interactions, making it valuable for studying receptor selectivity or enzyme inhibition. Suitable for research applications in drug discovery, this compound provides a versatile scaffold for the development of novel bioactive molecules.
rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide structure
2138067-05-5 structure
Product name:rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide
CAS No:2138067-05-5
MF:C17H17F2N3O4S
MW:397.396389722824
CID:5870028
PubChem ID:165494148

rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide
    • 2138067-05-5
    • EN300-1167638
    • Inchi: 1S/C17H17F2N3O4S/c18-15-6-1-11(9-16(15)19)14-7-8-20-10-17(14)21-27(25,26)13-4-2-12(3-5-13)22(23)24/h1-6,9,14,17,20-21H,7-8,10H2/t14-,17-/m1/s1
    • InChI Key: PMFLPMAUCVSVRQ-RHSMWYFYSA-N
    • SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N[C@@H]1CNCC[C@@H]1C1C=CC(=C(C=1)F)F)(=O)=O

Computed Properties

  • Exact Mass: 397.09078353g/mol
  • Monoisotopic Mass: 397.09078353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 617
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 112Ų

rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1167638-0.25g
2138067-05-5
0.25g
$1447.0 2023-06-08
Enamine
EN300-1167638-1.0g
2138067-05-5
1g
$1572.0 2023-06-08
Enamine
EN300-1167638-2.5g
2138067-05-5
2.5g
$3080.0 2023-06-08
Enamine
EN300-1167638-5000mg
2138067-05-5
5000mg
$4557.0 2023-10-03
Enamine
EN300-1167638-10.0g
2138067-05-5
10g
$6758.0 2023-06-08
Enamine
EN300-1167638-0.05g
2138067-05-5
0.05g
$1320.0 2023-06-08
Enamine
EN300-1167638-50mg
2138067-05-5
50mg
$1320.0 2023-10-03
Enamine
EN300-1167638-5.0g
2138067-05-5
5g
$4557.0 2023-06-08
Enamine
EN300-1167638-0.5g
2138067-05-5
0.5g
$1509.0 2023-06-08
Enamine
EN300-1167638-0.1g
2138067-05-5
0.1g
$1384.0 2023-06-08

Additional information on rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide

Research Brief on rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide (CAS: 2138067-05-5)

Recent studies on the compound rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide (CAS: 2138067-05-5) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This sulfonamide derivative has garnered attention due to its unique structural features and promising pharmacological properties, particularly in targeting central nervous system (CNS) disorders and inflammatory diseases.

The compound's mechanism of action involves the modulation of specific neurotransmitter receptors and enzymes, which play critical roles in neuronal signaling and inflammation. Recent in vitro and in vivo studies have demonstrated its high affinity for sigma-1 and sigma-2 receptors, suggesting potential applications in neuroprotection and pain management. Additionally, its nitrobenzene sulfonamide moiety contributes to its ability to inhibit key inflammatory pathways, making it a candidate for treating chronic inflammatory conditions.

One of the most significant findings from recent research is the compound's ability to cross the blood-brain barrier (BBB) efficiently, a critical factor for CNS-targeted therapeutics. Pharmacokinetic studies have shown favorable absorption and distribution profiles, with minimal off-target effects. These properties underscore its potential as a lead compound for further drug development.

Despite these promising results, challenges remain in optimizing the compound's selectivity and reducing potential toxicity. Current research efforts are focused on structural modifications to enhance its therapeutic index. Collaborative studies between academic institutions and pharmaceutical companies are underway to explore its full potential in preclinical models.

In conclusion, rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide represents a promising candidate for future drug development. Its dual action on neuronal and inflammatory targets positions it as a versatile therapeutic agent, warranting further investigation in clinical settings.

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